molecular formula C20H25FN2O2 B5705175 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5705175
M. Wt: 344.4 g/mol
InChI Key: APOVAPVFFVSVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxy-3-methylphenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both a 2,4-dimethoxy-3-methylphenyl group and a 4-fluorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-15-19(24-2)9-4-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOVAPVFFVSVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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